molecular formula C11H11FO2 B8603947 Methyl 2-cyclopropyl-6-fluorobenzoate

Methyl 2-cyclopropyl-6-fluorobenzoate

Cat. No.: B8603947
M. Wt: 194.20 g/mol
InChI Key: BHKIOVDPLRHDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-cyclopropyl-6-fluorobenzoate is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

methyl 2-cyclopropyl-6-fluorobenzoate

InChI

InChI=1S/C11H11FO2/c1-14-11(13)10-8(7-5-6-7)3-2-4-9(10)12/h2-4,7H,5-6H2,1H3

InChI Key

BHKIOVDPLRHDJI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)C2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-bromo-6-fluorobenzoate (2, 11.29 g, 48.5 mmol), cyclopropylboronic acid (6.24 g, 72.7 mmol), K3PO4 (30.85 g, 145.4 mmol) and Pd(PPh3)4 (2.80 g, 2.4 mmol) were mixed under argon in a degassed mixture of toluene and water (20:1, 160 mL). The resulting brown suspension was heated at reflux for 2.5 h, cooled, filtered through Celite, and evaporated. The residue was partitioned between ethyl acetate (150 mL) and brine (150 mL). The layers were separated and organic layer was dried over magnesium sulfate and evaporated. The oily residue was suspended in hexane and the solid was removed by filtration. Evaporation of the filtrate afforded the title compound (9.30 g, 47.9 mmol, 99%) as a light brown oil.
Quantity
11.29 g
Type
reactant
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
30.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
catalyst
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
99%

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